(s)-2-Amino-6-heptynoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-aminohept-6-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h1,6H,3-5,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQLLGJUHGAQIC-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for S 2 Amino 6 Heptynoic Acid and Its Derivatives
Chiral Synthesis of (S)-2-Amino-6-heptynoic Acid
The asymmetric synthesis of α-amino acids is a significant area of research in organic chemistry due to the biological importance of these molecules. thieme-connect.com The development of stereoselective methods to access enantiomerically pure α-amino acids is crucial for their application in various fields, including pharmaceuticals and materials science. thieme-connect.comrsc.org
Stereoselective Routes from Chiral Precursors
One effective strategy for synthesizing chiral α-amino acids is to start from readily available chiral precursors. This "chiral pool" approach leverages the existing stereochemistry of a starting material to control the stereochemistry of the final product. For instance, aspartic acid can be used as a chiral starting material for the synthesis of related amino acid derivatives. beilstein-journals.org A multi-step synthesis starting from an aspartic acid-derived aldehyde has been reported to produce a bishomoallylglycine derivative, which is a precursor to (S)-2-amino-6-heptenoic acid. beilstein-journals.org This method involves conventional steps such as Horner-Wadsworth-Emmons (HWE) olefination, saturation of the resulting double bond, reduction of an ester, and subsequent oxidation to an aldehyde, followed by a Wittig olefination. beilstein-journals.org
Another approach involves the use of chiral templates, such as those derived from β-amino alcohols and glyoxal, which can act as electrophilic glycine (B1666218) equivalents. thieme-connect.com These templates can undergo stereoselective reactions with nucleophiles to generate enantiopure α-amino acids. thieme-connect.com The key step in this methodology is the highly stereoselective nucleophilic addition to an iminium ion derived from the chiral template. thieme-connect.com
Asymmetric Approaches to the α-Amino Acid Scaffold of this compound
Asymmetric synthesis methods aim to create the chiral center at the α-carbon of the amino acid with high stereoselectivity. Various strategies have been developed to achieve this, including the use of chiral auxiliaries, chiral catalysts, and photoredox-mediated reactions. rsc.orgnih.gov
One notable method involves the use of Ni(II) complexes of Schiff bases derived from a chiral auxiliary, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB), and an amino acid like glycine. google.com These complexes can then be alkylated with reagents containing an alkyne moiety to produce enantiomerically enriched amino acids. google.com
Photoredox catalysis has also emerged as a powerful tool for the asymmetric synthesis of unnatural α-amino acids. rsc.org One such protocol utilizes a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor in a reaction mediated by a photoredox catalyst. This method allows for the synthesis of a range of functionalized unnatural α-amino acids. rsc.org
Protecting Group Strategies for Peptide and Protein Synthesis Applications
The incorporation of unnatural amino acids like this compound into peptides and proteins requires the use of protecting groups to prevent unwanted side reactions during synthesis. The two most common protecting groups for the α-amino group are the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. altabioscience.com
Fmoc-Protection for Solid-Phase Peptide Synthesis of this compound
The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions. altabioscience.comgoogle.com Fmoc-(S)-2-amino-6-heptynoic acid is a commercially available derivative that can be directly used in SPPS. cymitquimica.comachemblock.com The synthesis of peptides using Fmoc-protected amino acids involves attaching the C-terminal amino acid to a solid support and then sequentially adding the subsequent amino acids. google.comrsc.org The Fmoc group is removed at each step using a base, typically a solution of piperidine (B6355638) or morpholine (B109124) in NMP, to allow for the coupling of the next Fmoc-protected amino acid. altabioscience.comrsc.org This cycle is repeated until the desired peptide sequence is assembled. google.com The alkyne functionality of this compound makes it a valuable building block for creating complex peptide structures and for bioconjugation via click chemistry. cymitquimica.com
Table 1: Fmoc-Protected this compound and a Related Derivative
| Compound Name | CAS Number | Molecular Formula | Application |
| Fmoc-(S)-2-amino-6-heptynoic acid | 1097192-05-6 | C22H21NO4 | Solid-phase peptide synthesis, click chemistry cymitquimica.comachemblock.com |
| (2S)-2-(Fmoc-amino)-6-heptenoic acid | 856412-22-1 | C23H23NO4 | Peptide synthesis wuxiapptec.com |
Boc-Protection in the Synthesis of this compound Derivatives
The Boc protecting group is an alternative to Fmoc and is typically removed under acidic conditions. While Fmoc chemistry is more common for standard peptide synthesis, Boc protection is valuable in the synthesis of various derivatives of this compound. altabioscience.com For example, N-Boc-2-amino-6-heptenoic acid has been synthesized from an oxazolidine (B1195125) precursor through a one-pot deprotection-oxidation sequence. beilstein-journals.org This Boc-protected derivative can then be further functionalized. beilstein-journals.org The synthesis of radiolabeled amino acids for positron emission tomography (PET) often utilizes Boc protection. nih.gov For instance, a Boc-protected amino ester precursor was synthesized from (S)-2-amino-6-heptenoic acid for the preparation of a fluorine-18 (B77423) labeled PET tracer. nih.gov
Table 2: Boc-Protected Derivatives of Heptenoic and Heptynoic Acids
| Compound Name | CAS Number | Molecular Formula | Synthetic Utility |
| N-Boc-2-amino-6-heptenoic acid | Not specified | C12H21NO4 | Precursor for further functionalization beilstein-journals.org |
| (2R)-2-(Boc-amino)-6-heptenoic acid | 1150697-96-3 | C12H21NO4 | Chiral building block chemscene.com |
| Boc-(S)-2-amino-6-heptynoic acid | Not specified | C12H19NO4 | Intermediate in derivative synthesis |
Preparation of Functionalized Derivatives of this compound for Research Probes
The terminal alkyne group in this compound makes it an ideal candidate for the development of research probes through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). cymitquimica.comacademie-sciences.fr This reaction allows for the efficient and specific conjugation of the amino acid to molecules containing an azide (B81097) group, such as fluorescent dyes, biotin (B1667282), or other bioactive molecules. nih.govnih.gov
For example, 6-heptynoic acid has been coupled to an amine-functionalized pyrazolotriazolopyrimidine derivative to introduce a terminal alkyne for subsequent click reactions. nih.gov This alkyne was then reacted with an azido-functionalized biotin to create a biotinylated probe. nih.gov Similarly, this compound derivatives can be incorporated into peptides and then conjugated to fluorescent probes for imaging studies. nih.gov An iron-catalyzed C-H hydroxylation followed by reductive amination can also be used to install various functional groups, including fluorescently labeled aminopyridines, to generate optically active unnatural amino acids for use as research probes. nih.gov
The synthesis of these functionalized derivatives often involves standard coupling reactions, such as those using EDC-HCl, to attach the amino acid to another molecule before performing the click reaction or other modifications. nih.govwiley.com These probes are valuable tools for studying biological processes, such as protein-protein interactions and enzyme activity.
Synthesis of Activated Esters and Amides for Ligation Reactions
Ligation reactions, which involve the joining of two molecular fragments, require the activation of the carboxylic acid moiety of this compound. This activation enhances the electrophilicity of the carboxyl carbon, making it susceptible to nucleophilic attack by amines or alcohols to form amides or esters, respectively. Standard peptide coupling agents are frequently employed for this purpose.
For instance, the formation of an amide bond with an amine-containing molecule can be achieved using coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). academie-sciences.fr Similarly, ester linkages can be formed by reacting the N-protected amino acid with an alcohol in the presence of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC), often with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction. academie-sciences.fr These methods are foundational in bioorganic chemistry for conjugating molecules.
A more specialized method involves the creation of redox-active esters, such as N-hydroxysuccinimide (NHS) or N-hydroxyphthalimide (NHPI) esters. These activated esters are stable enough to be isolated but reactive enough to couple with nucleophiles under mild conditions. A general approach to forming these esters involves reacting the carboxylic acid with the corresponding N-hydroxy compound in the presence of a carbodiimide like N,N'-diisopropylcarbodiimide (DIC). epfl.ch These activated intermediates are crucial for various bioconjugation and ligation strategies.
Table 1: Common Coupling Agents for Ester and Amide Synthesis
| Coupling Agent/System | Resulting Linkage | Typical Nucleophile | Reference |
|---|---|---|---|
| HBTU | Amide | Primary/Secondary Amine | academie-sciences.fr |
| DCC/DMAP | Ester | Alcohol | academie-sciences.fr |
These activated forms of this compound are not only pivotal for creating simple conjugates but also serve as precursors for more advanced ligation techniques, such as native chemical ligation (NCL) and Staudinger ligation, which are used to assemble large peptides and proteins. nih.govacs.org
Integration into Complex Biomolecular Scaffolds
The terminal alkyne group of this compound serves as a bioorthogonal handle, meaning it is chemically inert to most biological functional groups but can react selectively with a specific partner, typically an azide, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This feature makes it an invaluable tool for incorporation into biomolecular scaffolds like peptides, proteins, and other polymers. cymitquimica.comnih.gov
The primary method for integrating this compound into a peptide sequence is solid-phase peptide synthesis (SPPS). google.comgoogleapis.com In this process, the N-α-Fmoc protected version of the amino acid is used as a building block. cymitquimica.comgoogle.com The synthesis occurs on a solid resin support. The Fmoc group of the resin-bound amino acid or peptide is removed with a weak base (like piperidine), exposing a free amine. The carboxyl group of the incoming Fmoc-(S)-2-amino-hept-6-ynoic acid is then activated (typically in situ with a coupling agent like HBTU) and coupled to the free amine, extending the peptide chain. This cycle is repeated with different amino acids to build the desired sequence. googleapis.com
Once incorporated, the alkyne side chain of the this compound residue is available for post-synthetic modification. A prominent application is the creation of peptidomimetic macrocycles, where the alkyne is reacted with an azide group located on another amino acid within the same peptide chain. google.comgoogleapis.com This intramolecular cyclization can staple the peptide into a specific conformation, such as an α-helix, often enhancing its stability and biological activity. google.comgoogle.com
Table 2: Examples of Biomolecular Scaffolds Incorporating this compound
| Scaffold Type | Synthetic Method | Purpose of Incorporation | Reference |
|---|---|---|---|
| Peptidomimetic Macrocycles | Solid-Phase Peptide Synthesis (SPPS) followed by intramolecular CuAAC | To induce and stabilize secondary structures (e.g., α-helices) for therapeutic applications. | google.comgoogleapis.com |
| Modified Peptides | Solid-Phase Peptide Synthesis (SPPS) | To introduce a bioorthogonal handle for subsequent labeling, imaging, or conjugation. | cymitquimica.comnih.gov |
The integration of this unnatural amino acid provides a powerful platform for chemical biologists to probe and manipulate biological systems with high precision. The ability to install a reactive alkyne handle at a specific position within a complex biomolecule opens up vast possibilities for developing novel diagnostics, therapeutics, and research tools. nih.gov
Genetic Code Expansion and Unnatural Amino Acid Incorporation Strategies Utilizing S 2 Amino 6 Heptynoic Acid
Methodologies for Site-Specific Protein Incorporation of (S)-2-Amino-6-heptynoic Acid
The site-specific incorporation of this compound into a growing polypeptide chain relies on the creation and deployment of a bio-orthogonal translation system that functions in parallel with the cell's natural protein synthesis machinery. This involves an engineered enzyme-tRNA pair that uniquely recognizes the unnatural amino acid and a repurposed codon.
Engineered Aminoacyl-tRNA Synthetase/tRNA Pairs for this compound
The central component for incorporating any ncAA is an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. researchgate.netnih.gov Orthogonality in this context means the engineered aaRS charges only its cognate engineered tRNA with the ncAA, and neither the engineered aaRS nor the tRNA cross-reacts with endogenous tRNAs, synthetases, or canonical amino acids in the host organism. google.com
For the incorporation of this compound and other alkyne-containing amino acids, researchers often turn to naturally "permissive" aaRS/tRNA pairs that can be evolved to acquire new specificities. google.com A prominent example is the pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair from archaeal species like Methanosarcina barkeri or Methanosarcina mazei. google.com This pair is naturally orthogonal in common host systems like E. coli and mammalian cells. google.com
The evolution of an aaRS to specifically recognize this compound involves a multi-step process:
Library Generation: A library of mutant aaRS genes is created. This is typically done by mutating the codons for amino acid residues that form the enzyme's active site, which is responsible for substrate recognition. researchgate.netnih.gov
Selection and Screening: The library of mutant synthetases is introduced into host cells along with the orthogonal tRNA and a reporter gene. A positive selection is applied, where cell survival is dependent on the successful incorporation of the ncAA in response to an in-frame stop codon in an essential gene. acs.org This is often followed by a negative selection to eliminate any mutants that recognize canonical amino acids. A fluorescent reporter can also be used with fluorescence-activated cell sorting (FACS) to screen for and isolate highly active and specific synthetase variants. researchgate.netnih.gov
While some evolved synthetases are highly specific, others exhibit "polyspecificity," meaning they can recognize and incorporate a range of structurally similar ncAAs while still discriminating against all 20 canonical ones. acs.org For instance, a synthetase evolved for one alkyne-containing amino acid may show activity towards others with varied linker lengths. google.comacs.org
Amber Stop Codon Suppression for the Genetic Encoding of this compound
The genetic encoding of this compound is most commonly achieved by repurposing a stop codon. interesjournals.org The amber codon, UAG, is the least frequently used stop codon in many organisms, making it the preferred target for suppression. nih.gov
The process of amber stop codon suppression works as follows:
A gene of interest is mutated to replace the codon at the desired incorporation site with the amber codon, TAG, in the DNA sequence.
The host cell is engineered to express the orthogonal pair: the aaRS specific for this compound and its cognate suppressor tRNA. nih.gov This suppressor tRNA is engineered to have an anticodon of CUA, which recognizes the UAG codon on the messenger RNA (mRNA). google.com
When the ribosome encounters the UAG codon during translation, the suppressor tRNACUA, charged with this compound by the engineered aaRS, competes with the cell's native release factors (e.g., Release Factor 1 in E. coli) that would normally terminate translation. nih.gov
Successful competition by the charged suppressor tRNA results in the incorporation of this compound at that specific site, allowing translation to continue and producing a full-length protein containing the ncAA. riken.jp
This methodology allows for the precise placement of the alkyne handle of this compound, which can then be used for subsequent bio-orthogonal chemical reactions. interesjournals.orgriken.jp
Efficiency and Fidelity of this compound Incorporation in Eukaryotic and Prokaryotic Expression Systems
The success of genetic code expansion hinges on the efficiency and fidelity of ncAA incorporation. Efficiency refers to the yield of the full-length, ncAA-containing protein, while fidelity refers to the accuracy of incorporation, ensuring only the intended ncAA is inserted at the target codon. These parameters are influenced by a host of factors in both prokaryotic (E. coli) and eukaryotic (e.g., yeast, mammalian cells) systems.
In general, the yield of a protein containing a site-specifically incorporated ncAA is lower than that of its wild-type counterpart. In mammalian cells, incorporation efficiencies are often in the range of 5% to 20% of wild-type protein expression levels. riken.jp This reduction is primarily due to the competition between the suppressor tRNA and the cellular release factors at the stop codon. nih.gov If the release factor binds first, translation is terminated, leading to a truncated protein product.
Several factors can be optimized to improve the efficiency and fidelity of this compound incorporation.
| Factor | Influence on Efficiency and Fidelity | System-Specific Considerations |
|---|---|---|
| aaRS/tRNA Pair | The activity and specificity of the synthetase, its expression level, and its tRNA binding affinity are critical. kjom.org A highly active and specific aaRS ensures the tRNA is efficiently and correctly charged. | The choice of promoter and gene copy number for the aaRS and tRNA genes can be tuned for optimal expression in both E. coli and eukaryotic cells. nih.gov |
| Competition with Release Factors | This is a major limiting factor. The concentration and activity of the suppressor tRNA relative to the release factor determine the outcome at the amber codon. | In E. coli, strains with a deleted or down-regulated Release Factor 1 (RF1) can significantly boost incorporation efficiency. In eukaryotes, nonsense-mediated mRNA decay (NMD) pathways can degrade mRNAs with premature stop codons, and using NMD-deficient yeast strains can improve yields. interesjournals.org |
| ncAA Concentration | Sufficient intracellular concentration of this compound is required for the aaRS to charge the tRNA. The amino acid must be supplied in the growth medium and be transported into the cell. | Transport efficiency can vary between cell types. Optimization of the concentration in the culture medium is often required. |
| Codon Context | The nucleotide sequence surrounding the UAG codon can influence the efficiency of both suppression and termination, affecting the final yield. | This effect has been observed in both prokaryotic and eukaryotic systems, though the specific contextual influences may differ. |
Rational Design and Evolution of Orthogonal Translation Systems for this compound Analogs
The ability to incorporate not just this compound but also its structural analogs would further expand the chemical toolbox for protein engineering. Creating orthogonal systems for such analogs relies on the principles of rational design and directed evolution. researchgate.net
Rational Design: This approach uses the three-dimensional structure of the aaRS active site to guide mutations. pnas.org By analyzing the binding pocket of a synthetase that incorporates this compound, researchers can predict which amino acid residues to change to accommodate an analog. For example, to incorporate an analog with a longer or shorter alkyl chain (e.g., (S)-2-amino-5-hexynoic acid or (S)-2-amino-8-octynoic acid), one might mutate residues to create or fill space within the binding pocket accordingly.
Directed Evolution: When structural information is limited or for more extensive changes in specificity, directed evolution is the preferred method. researchgate.net The process is similar to that used to generate the initial orthogonal pair:
An existing aaRS (e.g., one that accepts this compound) is used as a template for mutagenesis.
A library of mutants is generated, often focusing on the active site residues.
The library is subjected to selection and/or screening in the presence of the desired analog and the absence of the original amino acid.
This approach allows for the discovery of novel aaRS variants with fine-tuned specificities for different alkyne-containing amino acid analogs, enabling the precise installation of bio-orthogonal handles with varying lengths and properties into target proteins. acs.orgnih.gov
Applications of S 2 Amino 6 Heptynoic Acid in Bioorthogonal Chemistry and Bioconjugation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (S)-2-Amino-6-heptynoic Acid
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility. nih.govcreative-biolabs.com The incorporation of this compound into proteins provides a terminal alkyne handle for subsequent CuAAC reactions. ku.eduplos.org
Mechanistic Principles and Catalytic Systems in Protein Modification
The CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to form a stable 1,2,3-triazole ring. creative-biolabs.comrsc.org The mechanism, catalyzed by a copper(I) species, proceeds through the formation of a copper(I) acetylide intermediate. creative-biolabs.comacs.org This intermediate then reacts with the azide, leading to the formation of a six-membered copper-containing ring that ultimately rearranges to the stable triazole product. acs.org This catalyzed pathway is significantly faster and more regioselective than the uncatalyzed thermal Huisgen cycloaddition, exclusively yielding the 1,4-disubstituted triazole isomer. mdpi.comresearchgate.net
For protein modification, this compound can be incorporated into a protein's structure, often through solid-phase peptide synthesis or by utilizing the cell's own translational machinery with unnatural amino acid mutagenesis. ku.edumdpi.com Once incorporated, the alkyne-tagged protein can be reacted with an azide-functionalized molecule of interest, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification. nih.gov
Various catalytic systems have been developed to facilitate CuAAC in biological settings, addressing the potential toxicity of free copper ions. These systems often employ copper-chelating ligands that stabilize the Cu(I) oxidation state and prevent its disproportionation and oxidation. nih.gov
Commonly Used Ligands in CuAAC for Bioconjugation:
| Ligand | Full Name | Properties |
| TBTA | Tris(benzyltriazolylmethyl)amine | Stabilizes Cu(I), widely used for bioconjugation, but has low water solubility. nih.goviris-biotech.de |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | A water-soluble analogue of TBTA, offering improved biocompatibility. plos.org |
| BTTP | 3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol | A ligand used for monitoring protein tyrosine phosphatases through CuAAC. creative-biolabs.com |
| Histidine | L-histidine | A natural amino acid that can act as a biocompatible copper ligand. mdpi.com |
Optimization of Reaction Kinetics and Chemoselectivity for Biological Environments
Optimizing CuAAC for use in biological environments requires careful consideration of reaction kinetics and chemoselectivity. The rate of the reaction can be influenced by the choice of ligand, the copper source, and the presence of reducing agents like sodium ascorbate (B8700270) to maintain the copper in its active Cu(I) state. nih.gov The concentration of reactants also plays a crucial role; however, high concentrations of the alkyne-tagged probe can sometimes lead to non-specific labeling. rsc.org
Chemoselectivity is a key advantage of CuAAC. The azide and alkyne groups are largely inert to the functional groups found in biological molecules, ensuring that the reaction proceeds only between the intended partners. rsc.orgnih.gov This orthogonality is critical for specific labeling in the complex milieu of a cell lysate or even a living cell. nih.govrsc.org However, potential side reactions, such as the reaction of the copper-activated alkyne with nucleophilic residues like cysteine, need to be considered and minimized through careful reaction design. nih.gov To avoid issues with copper toxicity in living systems, reactions are often performed on cell lysates or fixed cells. rsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation Utilizing this compound Analogs
To circumvent the toxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145) that reacts readily with an azide without the need for a catalyst. nih.govnih.gov While this compound itself contains a terminal alkyne and is primarily used in CuAAC, the principle of incorporating an alkyne-bearing amino acid is central to SPAAC strategies, which would employ analogs containing a strained alkyne.
The development of SPAAC has been a significant advancement for in vivo chemistry, allowing for the labeling of biomolecules in living cells and organisms. nih.govnih.gov The reaction kinetics of SPAAC are generally slower than CuAAC but are sufficient for many biological applications. nih.gov The design of the cyclooctyne is critical, with various derivatives developed to enhance reaction rates and improve stability. rsc.orgchemrxiv.org The use of amino acid analogs bearing these strained alkynes enables site-specific incorporation into proteins for subsequent copper-free ligation. ku.edu
Development of Activity-Based Probes and Chemical Reporters Tagged with this compound
The terminal alkyne of this compound serves as a versatile handle for the construction of activity-based probes (ABPs) and chemical reporters. rsc.org These tools are instrumental in chemical proteomics for identifying and characterizing protein function and interactions.
Design and Synthesis of Alkyne-Tagged Biological Probes for Target Identification
ABPs are typically composed of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a recognition element that directs the probe to a specific class of proteins, and a reporter tag for detection and enrichment. nih.govresearchgate.net By incorporating an alkyne group, often via a linker like 6-heptynoic acid, the reporter tag can be attached in a second step using CuAAC. mdpi.comuniversiteitleiden.nlacs.org This two-step approach is advantageous as it allows for the initial labeling event to occur with a small, minimally perturbing probe, with the bulkier reporter group (e.g., biotin or a fluorophore) added later. rsc.org
The synthesis of these probes often involves standard peptide coupling techniques. For instance, 6-heptynoic acid can be coupled to a peptide-based scaffold containing a reactive warhead. acs.orgnih.gov This modular design allows for the creation of a diverse range of probes to target different enzyme classes. nih.govmdpi.com
Components of a Typical Two-Step Activity-Based Probe:
| Component | Function | Example |
| Pharmacophore/Ligand | Binds to the target protein. | A molecule designed to interact with a specific protein or enzyme class. researchgate.net |
| Photoreactive/Warhead Group | Forms a covalent bond with the target. | Benzophenones, diazirines, or electrophilic traps. nih.govmdpi.com |
| Alkyne Handle | Enables subsequent bioorthogonal ligation. | Derived from molecules like 6-heptynoic acid. mdpi.comnih.gov |
| Reporter Tag (added via CuAAC) | Allows for visualization or enrichment. | Biotin, fluorophores. mdpi.com |
Implementation in Quantitative Chemical Proteomics and Multiplexed Assays
Alkyne-tagged probes, including those derived from this compound, are powerful tools in quantitative chemical proteomics. rsc.org After in-cell or in-lysate labeling with an alkyne probe, the captured proteins are tagged with an azide-functionalized reporter, such as biotin for affinity pulldown and subsequent identification by mass spectrometry. nih.gov This approach allows for the profiling of enzyme activities and the identification of drug targets on a proteome-wide scale. rsc.org
Furthermore, the alkyne tag facilitates multiplexed analysis. By using isotopically labeled alkyne tags (e.g., containing ¹³C), different cellular states can be encoded and simultaneously analyzed by mass spectrometry or stimulated Raman scattering (SRS) microscopy. acs.orgnih.gov This allows for the direct comparison of protein activity or synthesis in different samples, providing a quantitative readout. acs.orgnih.gov For example, different alkyne-tagged metabolic precursors can be used to trace multiple metabolic pathways simultaneously. protocols.io This multiplexing capability significantly enhances the throughput and comparative power of chemical proteomics experiments. nih.govresearchgate.net
Role of S 2 Amino 6 Heptynoic Acid in Peptide and Protein Engineering
Design and Synthesis of Constrained Peptides and Peptidomimetic Macrocycles
The incorporation of (S)-2-amino-6-heptynoic acid into peptide sequences enables the construction of cyclic and constrained architectures. These modifications are crucial for stabilizing secondary structures, such as α-helices and β-turns, which are often essential for biological activity but are conformationally labile in short, linear peptides.
A prominent application of this compound is in the formation of triazole-bridged macrocycles. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific "click chemistry" reaction. The terminal alkyne of the this compound residue reacts with an azide-functionalized amino acid, such as N-methyl-ε-azido-L-lysine, incorporated elsewhere in the peptide chain to form a stable triazole linkage. googleapis.com This intramolecular cyclization strategy allows for the creation of peptidomimetic macrocycles with well-defined conformations. googleapis.comgoogle.comgoogle.com
The synthesis of these macrocycles often involves solid-phase peptide synthesis (SPPS), where the linear peptide precursor containing both the alkyne- and azide-bearing amino acids is assembled on a resin support. googleapis.com The cyclization is then performed while the peptide is still attached to the resin or after cleavage. googleapis.com The choice of catalyst, such as a Cu(I) catalyst, is critical for the efficiency of the macrocyclization reaction. googleapis.com
Table 1: Examples of Amino Acids Used in Triazole-Bridged Macrocycle Formation
| Amino Acid | Function |
|---|---|
| This compound | Provides the alkyne group for cycloaddition |
| N-methyl-ε-azido-L-lysine | Provides the azide (B81097) group for cycloaddition |
| L-propargylglycine | Alternative alkyne-containing amino acid |
The introduction of a triazole bridge through this compound ligation significantly enhances the conformational stability of peptides. By constraining the peptide backbone, these macrocycles can maintain a bioactive conformation, leading to improved biological activity. This approach has been used to stabilize α-helical structures, which are important for many protein-protein interactions. google.comgoogle.com
The increased stability also often translates to enhanced resistance to proteolytic degradation, a major challenge for the therapeutic use of peptides. The macrocyclic structure can shield the peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems. Furthermore, the conformational rigidity can lead to higher binding affinity and selectivity for their biological targets.
Research has shown that the specific placement and length of the triazole bridge, determined by the positions of the alkyne- and azide-containing amino acids, can fine-tune the conformational properties and, consequently, the biological activity of the engineered peptide. nih.gov
Generation of Triazole-Bridged Macrocycles through this compound Ligation
Site-Specific Labeling and Functionalization of Proteins
The terminal alkyne of this compound serves as a bioorthogonal handle, meaning it is chemically inert in biological systems but can be selectively reacted with a specific partner. This property is invaluable for the site-specific labeling and functionalization of proteins.
By incorporating this compound into a protein, a unique reactive site is created. This site can then be targeted with a molecule containing a complementary azide group through the CuAAC reaction. This strategy allows for the precise attachment of various tags, such as fluorescent dyes or affinity probes like biotin (B1667282), to a specific location on the protein. nih.govacs.org
This method of labeling is highly specific and efficient, avoiding the often-indiscriminate labeling of native amino acids like lysine (B10760008) or cysteine. nih.gov The process typically involves the expression of a protein containing the unnatural amino acid, followed by the click reaction with the desired azide-tagged molecule. This enables detailed studies of protein localization, trafficking, and interactions within living cells. nih.govacs.org For example, proteins tagged with a fluorescent dye can be visualized using fluorescence microscopy, while biotin-tagged proteins can be isolated and identified using affinity purification techniques. nih.govacs.org
Table 2: Common Tags Attached via this compound
| Tag Type | Example | Application |
|---|---|---|
| Fluorescent Tag | Azido-TAMRA | Protein visualization and tracking |
| Affinity Tag | Azido-biotin | Protein purification and identification |
The introduction of this compound into a protein endows it with a chemical reactivity that is orthogonal to the native amino acids. epo.org This opens up possibilities for creating novel biocatalysts and therapeutic proteins. The alkyne group can be used as a chemical handle to attach small molecules, polymers, or other proteins, thereby creating new functionalities. epo.org
For instance, a therapeutic protein could be functionalized with a cytotoxic drug at a specific site, creating a highly targeted antibody-drug conjugate. In biocatalysis, the alkyne group could be used to immobilize an enzyme onto a solid support or to introduce a non-natural catalytic group. The ability to precisely control the location of modification is crucial for preserving the protein's native structure and function while introducing the desired new property. This approach allows for the generation of proteins with tailored activities for a wide range of applications in medicine and biotechnology.
Strategies for the Introduction of Fluorescent and Affinity Tags via this compound
Advances in Solid-Phase Peptide Synthesis Incorporating this compound
The successful use of this compound in peptide and protein engineering is heavily reliant on its efficient incorporation into peptide chains using solid-phase peptide synthesis (SPPS). nih.gov Standard SPPS protocols, often employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, have been adapted to accommodate this unnatural amino acid. rsc.orgresearchgate.net
The Fmoc-protected version of this compound is commercially available and can be coupled to the growing peptide chain on the solid support using common coupling reagents. biosynth.comwuxiapptec.com The synthesis proceeds in a stepwise manner, with the sequential addition of amino acids until the desired linear peptide is assembled. nih.gov The terminal alkyne group of this compound is stable to the conditions of Fmoc-SPPS, including the repeated deprotection and coupling steps. chemimpex.com
Challenges in the SPPS of peptides containing this compound can include the potential for side reactions involving the alkyne group under certain conditions. However, optimized protocols and the use of appropriate protecting group strategies have largely overcome these issues. The development of efficient methods for the synthesis of these modified peptides has been crucial for advancing their applications in creating constrained macrocycles and site-specifically functionalized proteins. ru.nl
Synthesis of Complex Peptide Architectures for Ligand Design and Biomedical Research
The incorporation of this compound facilitates the synthesis of complex peptide structures that are otherwise difficult to achieve. The terminal alkyne handle enables the construction of sophisticated molecules for targeted ligand design and a range of biomedical applications. mdpi.comrsc.org
Peptide Cyclization and Stapling: One of the most significant applications is the creation of cyclic and stapled peptides. peptide.commdpi.com By incorporating both this compound and an azide-containing amino acid (e.g., azidonorleucine) into a linear peptide precursor, an intramolecular CuAAC reaction can be used to form a covalent triazole bridge. peptide.commdpi.com This "staple" can lock the peptide into a specific conformation, such as an α-helix, which is often crucial for biological activity. peptide.com Such conformationally constrained peptides exhibit increased resistance to proteolytic degradation and can have higher binding affinity and specificity for their targets compared to their linear counterparts. mdpi.comgoogle.com This strategy has been employed to develop stabilized peptidomimetic macrocycles for therapeutic purposes. google.comgoogleapis.com
Bioconjugation for Imaging and Diagnostics: The alkyne group is an ideal anchor point for bioconjugation. qyaobio.com It allows for the attachment of various molecular probes, including fluorophores for cellular imaging or chelating agents for radiolabeling. qyaobio.comnih.gov For instance, peptides containing 6-heptynoic acid have been conjugated to fluorophores to track their interaction with cancer cells. nih.gov In the field of nuclear medicine, this methodology is used to attach chelators that can sequester radioactive isotopes like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging. qyaobio.comacs.org This approach has been successfully used to create glycopeptides for liver function imaging. acs.org
Ligand Design for Targeted Therapeutics: By enabling cyclization and conjugation, this compound is instrumental in designing potent and selective ligands. For example, peptides derived from Vascular Endothelial Growth Factor (VEGF) have been modified with 6-heptynoic acid and cyclized to enhance their binding affinity to receptors like Neuropilin-1 (NRP1), a target in cancer and other diseases. researchgate.net The ability to create complex architectures, such as peptide-drug conjugates, also opens avenues for targeted drug delivery, where a cytotoxic agent is tethered to a peptide that specifically recognizes and binds to tumor cells. qyaobio.com
The table below summarizes various complex peptide architectures synthesized using alkyne-containing amino acids and their research applications.
| Peptide Architecture | Synthetic Strategy | Application in Biomedical Research | Relevant Citations |
|---|---|---|---|
| Head-to-Tail Cyclic Peptides | Intramolecular CuAAC between an N-terminal alkyne-UAA and a C-terminal azide-UAA. | Increases proteolytic stability and can mimic or stabilize bioactive conformations for improved receptor binding. | mdpi.com |
| Stapled Peptides | Intramolecular CuAAC between two side chains (e.g., this compound and an azido-lysine) to stabilize α-helical structures. | Design of inhibitors of protein-protein interactions (e.g., STAT3 inhibitors); development of more stable peptide therapeutics. | peptide.comgoogle.com |
| Radiolabeled Peptides | CuAAC reaction to attach a chelator (e.g., NODAGA) to the peptide via the alkyne handle, followed by chelation of a radioisotope (e.g., ⁶⁸Ga). | Development of molecular probes for non-invasive diagnostic imaging (PET). qyaobio.comacs.org Used for imaging liver function and potentially tumors. acs.org | qyaobio.comacs.org |
| Fluorescently Labeled Peptides | Conjugation of a fluorescent dye (e.g., TAMRA) containing an azide group to the alkyne-modified peptide. | Studying peptide uptake and localization in cells via flow cytometry and fluorescence microscopy; investigating ligand-receptor interactions. | nih.gov |
| Peptide-Modified Nanoparticles | "Clicking" alkyne-bearing targeting peptides onto azide-functionalized nanoparticles. | Creating targeted drug delivery systems that can specifically accumulate at tumor sites. | nih.gov |
Investigations in Metabolic Pathway Probing and Enzymatic Studies Using S 2 Amino 6 Heptynoic Acid
Mechanistic Enzymology Utilizing (S)-2-Amino-6-heptynoic Acid as an Analog
The structural similarity of this compound to natural amino acids, such as lysine (B10760008), allows it to act as a probe or inhibitor in enzymatic reactions. By studying how these analogs interact with enzymes, researchers can deduce critical information about reaction mechanisms and substrate binding.
Competitive Inhibition and Dead-End Inhibition Studies with Saccharopine Dehydrogenase
In the study of lysine biosynthesis and catabolism, saccharopine dehydrogenase is a key enzyme. Kinetic investigations into the L-glutamate forming activity of saccharopine dehydrogenase from Saccharomyces cerevisiae have utilized analogs to understand its mechanism. While direct studies with this compound are not prominently documented, a closely related compound, 2-Amino-6-heptenoic acid (containing a double bond instead of a triple bond), has been employed as a dead-end analog of L-α-aminoadipate-δ-semialdehyde (L-AASA), one of the enzyme's substrates. nih.govshareok.org
Dead-end inhibition occurs when an inhibitor binds to an enzyme, forming a non-productive complex that cannot proceed to form products. numberanalytics.com In the case of saccharopine dehydrogenase, 2-Amino-6-heptenoic acid acts as a competitive inhibitor against L-AASA, meaning it directly competes for the same active site on the enzyme. nih.gov This type of inhibition is crucial for mapping out the sequence of substrate binding and product release. nih.govnih.gov
Elucidation of Enzyme Substrate Specificity and Kinetic Mechanisms
The use of dead-end inhibitors like 2-Amino-6-heptenoic acid has been instrumental in corroborating the kinetic mechanism of saccharopine dehydrogenase. nih.gov Studies have revealed that the forward reaction follows a sequential mechanism with an ordered addition of substrates. nih.gov Specifically, NADPH binds to the enzyme first, followed by the rapid equilibrium binding of L-AASA, and finally the addition of L-glutamate. nih.gov
The inhibition patterns observed provide clear evidence for this sequence. 2-Amino-6-heptenoic acid was found to be a competitive inhibitor versus L-AASA, an uncompetitive inhibitor versus NADPH, and a noncompetitive inhibitor versus L-glutamate. nih.gov This specific pattern of inhibition supports a model where the inhibitor can only bind after NADPH is already bound, and its binding competes directly with L-AASA. Such detailed kinetic analyses are fundamental to understanding how the enzyme recognizes its substrates and catalyzes the reaction. nih.gov
Table 1: Inhibition Patterns for Saccharopine Dehydrogenase
| Inhibitor | Varied Substrate | Inhibition Type |
|---|---|---|
| 2-Amino-6-heptenoic acid | L-AASA | Competitive |
| 2-Amino-6-heptenoic acid | NADPH | Uncompetitive |
| 2-Amino-6-heptenoic acid | L-Glutamate | Noncompetitive |
This table summarizes the dead-end inhibition patterns for the L-AASA analog, 2-Amino-6-heptenoic acid, against the substrates of saccharopine dehydrogenase, which helped elucidate the enzyme's ordered sequential kinetic mechanism. nih.gov
Metabolic Labeling Strategies with Alkyne-Bearing Probes
The terminal alkyne group of this compound is a bioorthogonal handle. This means it is chemically inert within biological systems but can undergo highly specific reactions, like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," with a corresponding azide-tagged molecule. nih.govnih.gov This property is exploited in metabolic labeling, where the alkyne-bearing compound is incorporated into biomolecules, allowing for their subsequent detection, visualization, and purification. nih.govplos.org
Characterization of Post-Translational Mycoloylation in Bacterial Mycomembranes
The mycomembrane of Corynebacterineae, a suborder of bacteria that includes the pathogen Mycobacterium tuberculosis, is characterized by the presence of mycolic acids. nih.govacademie-sciences.fr The transfer of these mycolic acids to various acceptors is a form of post-translational modification known as mycoloylation. rsc.orgnih.gov To study this process, researchers have designed probes that mimic trehalose (B1683222) monomycolate (TMM), the universal donor of mycolic acids. nih.govacademie-sciences.fr
Probes such as O-AlkTMM incorporate a simplified acyl chain with a terminal alkyne, often derived from 6-heptynoic acid, in place of the complex mycolic acid. nih.govacademie-sciences.fr These probes are processed by mycoloyltransferases within the bacteria, leading to the transfer of the alkyne-tagged acyl chain onto cellular acceptors like arabinogalactan (B145846) and proteins. nih.govnih.govbiorxiv.org Once labeled, these mycoloylated components can be reacted with azide-functionalized reporters (e.g., fluorophores or biotin) for detection and analysis. nih.govnih.gov This strategy has been pivotal in identifying O-mycoloylated proteins and understanding the substrate tolerance of mycoloyltransferases. nih.govdigitellinc.com For instance, a control experiment using 6-heptynoic acid alone failed to label proteins, confirming that the trehalose carrier is necessary for specific metabolic incorporation via the mycoloylation pathway. nih.gov
Profiling of Lipid-Modified Proteins and Glycoconjugates
The alkyne-based metabolic labeling strategy extends beyond mycoloylation to the broader study of lipid-modified proteins and glycoconjugates. nih.govnih.gov The small and inert nature of the alkyne group allows it to be incorporated into various biomolecules with minimal perturbation. nih.gov
In the field of proteomics, this approach has enabled the comprehensive profiling of protein lipidation. nih.gov By metabolically labeling cells with alkyne-tagged fatty acids, researchers can identify a diverse range of lipid-modified proteins. nih.govrockefeller.edu These tagged proteins can be visualized in gels, enriched using affinity tags like biotin (B1667282), and ultimately identified through mass spectrometry. nih.gov This chemical proteomics strategy has been used in Corynebacterium glutamicum to identify dozens of candidate O-mycoloylated proteins, including porins and secreted hydrolases, revealing the scope of this post-translational modification. nih.govdigitellinc.com
Similarly, alkyne-modified sugars can be used to profile glycoconjugates. nih.govresearchgate.net When cells are fed alkynyl sugar analogs, these are incorporated into glycoproteins and other glycans through the cell's natural biosynthetic pathways. nih.gov Subsequent labeling via click chemistry allows for the visualization of glycan trafficking and localization, as well as the identification of specific glycoproteins. nih.govnih.gov This method is a powerful tool for investigating the roles of glycosylation in both normal physiology and disease. nih.govwiley.com
Table 2: Applications of Alkyne-Bearing Probes in Metabolic Labeling
| Application Area | Probe Type | Target Biomolecule | Organism/System | Key Findings |
|---|---|---|---|---|
| Mycomembrane Studies | O-AlkTMM (alkyne-TMM analog) | O-mycoloylated proteins, Arabinogalactan | Corynebacterium glutamicum, Mycobacterium smegmatis | Identification of ~30 O-mycoloylated proteins; elucidation of mycoloyltransferase activity. nih.govnih.gov |
| Glycoconjugate Profiling | Alkynyl Fucose, Alkynyl ManNAc | Fucosylated and Sialylated Glycans/Glycoproteins | Human Cancer Cell Lines (e.g., Jurkat, Hep3B) | Visualization of cell surface and intracellular glycans; profiling of alkyne-bearing glycoproteins. nih.govresearchgate.net |
| General Lipidation Profiling | Alkyne-tagged Fatty Acids | Fatty-acylated proteins | Mammalian Cells | Identification of a greater diversity of lipid-modified proteins than previously known. nih.govrockefeller.edu |
This table outlines the use of alkyne-bearing metabolic probes, which often utilize a heptynoic acid-derived reporter, to study different classes of biomolecules across various biological systems.
Computational Approaches and Future Directions in S 2 Amino 6 Heptynoic Acid Research
Computational Chemistry and Molecular Modeling Studies of (S)-2-Amino-6-heptynoic Acid
Computational methods are increasingly vital in understanding and predicting the behavior of novel biomolecules. researchgate.netnih.gov For this compound, these approaches provide insights that guide experimental design and application development.
In Silico Prediction of Protein-Unnatural Amino Acid Interactions
The integration of unnatural amino acids like this compound into proteins can alter their structure, function, and interactions. In silico methods are employed to predict these effects, saving time and resources in the laboratory. nih.gov
Software tools and databases are available to assist in the prediction of how the introduction of an unnatural amino acid might alter a protein's interaction network. researchgate.netnih.gov These tools often use a combination of sequence-based and structure-based approaches to generate predictive models.
Table 1: Computational Tools for Predicting Protein Interactions
| Tool/Database Category | Description | Potential Application for this compound |
| Molecular Docking Software | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Simulating the binding of a peptide containing this compound to its target protein to assess changes in binding affinity and mode. |
| Molecular Dynamics (MD) Simulation Packages | Simulates the physical movements of atoms and molecules. | Analyzing the conformational flexibility of a protein or peptide after the incorporation of this compound. |
| Protein-Protein Interaction Databases | Curated repositories of known protein-protein interactions. | Providing a baseline interactome that can be used to predict how the introduction of this compound might perturb existing networks. |
| QSAR Models | (Quantitative Structure-Activity Relationship) models that relate chemical structure to biological activity. | Developing models to predict the biological activity of peptides containing this compound based on their structural features. nih.gov |
Structural Analysis and Conformational Landscapes of Peptides Containing this compound
The incorporation of this compound can significantly influence the secondary and tertiary structure of peptides. Computational analysis helps to understand these structural perturbations.
Challenges and Innovations in the Synthesis and Application of this compound
While a valuable tool, the synthesis and application of this compound are not without their challenges. However, ongoing research continues to provide innovative solutions.
A key challenge lies in the stereoselective synthesis of the (S)-enantiomer, which is crucial for its application in biological systems where chirality is paramount. cymitquimica.com Various synthetic strategies have been developed to achieve high enantiomeric purity. nih.gov Another challenge is the potential for the terminal alkyne to undergo unwanted side reactions during peptide synthesis or in complex biological environments.
Innovations in this area include the development of more robust protecting group strategies for the alkyne functionality and the optimization of reaction conditions for its selective incorporation into peptides. cymitquimica.com Furthermore, new applications are continually being explored, such as its use in the generation of peptide-based therapeutics and diagnostics. lookchem.com
Expanding the Scope of Bioorthogonal Ligation Chemistries Compatible with this compound
The terminal alkyne of this compound is a versatile handle for bioorthogonal chemistry, which involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. rsc.org
While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common ligation method, researchers are exploring other compatible chemistries to expand the toolkit for bioconjugation. rsc.org These include strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, and other emerging bioorthogonal reactions. royalsocietypublishing.org The development of new ligation strategies offers greater flexibility in designing complex biological experiments and constructing novel biomaterials. rsc.org
Table 2: Bioorthogonal Ligation Chemistries for Alkynes
| Ligation Chemistry | Description | Advantages for this compound |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A highly efficient and specific reaction between an alkyne and an azide (B81097), catalyzed by copper(I). | High reaction rates and yields. rsc.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between a strained cyclooctyne (B158145) and an azide. | Avoids the cytotoxicity associated with copper catalysts, making it suitable for live-cell imaging. royalsocietypublishing.org |
| Thiol-yne Reaction | A radical-mediated addition of a thiol across a carbon-carbon triple bond. | Offers an alternative ligation strategy when azides are not suitable. core.ac.uk |
Integration of this compound into Advanced Multifunctional Chemical Biology Tools
The unique properties of this compound make it an ideal component for creating sophisticated chemical biology probes. These tools can be designed to perform multiple functions, such as targeting a specific protein and simultaneously reporting on its local environment.
By combining this compound with other functional moieties, such as fluorophores, affinity tags, or photoswitches, researchers can construct multifunctional probes. For example, a peptide containing this amino acid could be used to target a specific enzyme, and the alkyne handle could then be used to attach a fluorescent reporter to visualize the enzyme's localization within a cell. This approach has been used to develop activity-based probes for various enzymes. rsc.org
Perspectives on the Future Impact of this compound in Next-Generation Bioconjugation and Therapeutics Research
The future of this compound research is bright, with potential impacts across various scientific disciplines.
In the field of bioconjugation, the development of new and more efficient ligation chemistries will continue to expand the utility of this amino acid. nih.gov This will enable the construction of increasingly complex and functional biomolecules, including antibody-drug conjugates with precisely controlled stoichiometry and attachment sites. researchgate.net
In therapeutics, peptides and proteins containing this compound could be used to develop novel drugs with enhanced properties. For instance, the alkyne handle could be used to attach polyethylene (B3416737) glycol (PEG) chains to improve a drug's pharmacokinetic profile or to conjugate a targeting ligand to deliver a therapeutic payload to a specific tissue or cell type. The ability to create stapled peptides and other constrained macrocycles also holds promise for targeting challenging protein-protein interactions. lookchem.comgoogle.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (S)-2-Amino-6-heptynoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective alkylation of glycine equivalents using tert-butyl oxazinane intermediates (as in Scheme 1 of ) can yield the desired stereochemistry. Key variables include temperature (optimized at 0–4°C to minimize racemization), solvent polarity (e.g., THF for improved solubility), and chiral auxiliaries like (4S,5S)-tert-butyl oxazinane derivatives . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to verify enantiomeric excess (>98% is achievable under optimized conditions) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS) are standard. For instance, the alkyne proton in 6-heptynoic acid appears as a triplet at δ 2.1–2.3 ppm in ¹H NMR. Discrepancies in integration ratios (e.g., amine vs. carboxylic protons) may arise from hygroscopicity; ensure samples are dried under vacuum and analyzed in deuterated DMSO to minimize water interference . Conflicting HRMS data should be cross-validated with elemental analysis or X-ray crystallography if crystalline derivatives are obtainable .
Q. How does this compound interact with enzymatic systems in preliminary biochemical assays?
- Methodological Answer : Use radiolabeled (e.g., ¹⁴C) or fluorescently tagged analogs to track metabolic incorporation. For example, incubate the compound with glutamine synthetase or transaminase enzymes and monitor kinetic parameters (Km, Vmax) via stopped-flow spectrophotometry. Control experiments should include D-enantiomer and linear-chain analogs to isolate stereospecific effects .
Advanced Research Questions
Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound?
- Methodological Answer : Racemization occurs at the α-carbon during Fmoc-deprotection. Mitigate this by:
- Using low-piperidine concentrations (10–20% v/v in DMF) and shorter deprotection times (2–5 min).
- Incorporating pseudoproline dipeptides or oxyma additives to stabilize the transition state.
- Monitoring racemization via Marfey’s reagent derivatization and LC-MS analysis .
Q. How can computational modeling predict the conformational stability of this compound in aqueous vs. lipid environments?
- Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS. Parameterize the alkyne moiety with the CHARMM36 force field. Simulate solvation in explicit water (TIP3P model) and a 1-palmitoyl-2-oleoylphosphatidylcholine (POPC) bilayer. Analyze hydrogen-bonding networks (e.g., between the carboxylic acid and water) and torsional angles of the heptynyl chain to assess stability .
Q. What experimental designs address contradictory data on the compound’s bioavailability in in vivo models?
- Methodological Answer : Discrepancies may arise from variable absorption rates. Design a crossover study comparing oral vs. intravenous administration in murine models. Use LC-MS/MS to quantify plasma concentrations. Control for diet-induced pH changes (fasting vs. fed states) and employ PK/PD modeling (e.g., NONMEM) to identify confounding variables .
Q. How can the hygroscopic nature of this compound be managed during purification?
- Methodological Answer : Lyophilize crude product under high vacuum (≤0.1 mbar) with a cryogenic trap. Store the purified compound in a desiccator with P₂O₅. For crystallization, use anhydrous ethanol/acetone mixtures at −20°C to minimize water uptake. Confirm dryness via Karl Fischer titration (<0.1% water content) .
Data Analysis & Contradiction Resolution
Q. How should researchers statistically validate reproducibility in synthetic yields across batches?
- Methodological Answer : Apply a two-way ANOVA to compare yields between batches and operators. Include factors like reagent lot variability and ambient humidity. Use Grubbs’ test to identify outliers. Report confidence intervals (95% CI) and power analysis (β ≥0.8) to ensure robustness .
Q. What protocols resolve inconsistencies in spectroscopic data between academic labs?
- Methodological Answer : Establish a round-robin testing protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
